molecular formula C9H11N3O2 B1641375 (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine CAS No. 343569-94-8

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine

Cat. No.: B1641375
CAS No.: 343569-94-8
M. Wt: 193.2 g/mol
InChI Key: RQSUTXCBSMADJU-FNORWQNLSA-N
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Description

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine is a useful research compound. Its molecular formula is C9H11N3O2 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Photopolymerization and Materials Science

  • Nitroxide-Mediated Photopolymerization : A study introduced a new alkoxyamine bearing a chromophore group for use as a photoiniferter in nitroxide-mediated photopolymerization, highlighting a method to control polymer growth through UV irradiation, without specific mention of (E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine but relevant to its structural class (Guillaneuf et al., 2010).

Molecular Electronics

  • Negative Differential Resistance : A study utilizing active self-assembled monolayers containing nitro compound derivatives demonstrated negative differential resistance at room temperature, showcasing the application of such compounds in molecular devices (Chen et al., 2000).

Synthetic Chemistry

  • Generation of Reactive Anions : Research on the use of tris(dimethylamino) phosphorus ylide as a strong base in various alkylation reactions suggests the utility of nitrogen-containing compounds in facilitating complex synthetic transformations (Palacios et al., 2000).

Antimicrobial Evaluation

  • Synthesis and Antimicrobial Activity : A study on the synthesis of 3-substituted amino-4,5,6-triphenylpyridazine derivatives, including reactions with nitrous acid and other reagents, evaluated their antimicrobial properties, indicating the pharmaceutical research applications of pyridine derivatives (Deeb et al., 2015).

Electro-Optic Materials

  • Layer-by-Layer Self-Assembled Chromophores : The development of heterocycle-based chromophores for nonlinear optical/electro-optic applications, including the synthesis of pyrrole and pyridine derivatives, highlights the potential of this compound analogs in advanced material sciences (Facchetti et al., 2003).

Properties

IUPAC Name

(E)-N,N-dimethyl-2-(3-nitropyridin-2-yl)ethenamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-11(2)7-5-8-9(12(13)14)4-3-6-10-8/h3-7H,1-2H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSUTXCBSMADJU-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Particularly key to an efficient synthesis of 3-AP or 3-AMP is the high-yield introduction of a methyl or vinyl group, preferably vinyl, at the 2 position of the pyridine moiety utilizing a Heck or Stille vinylation reaction or a methylation reaction under Suzuki conditions. These reactions proceed at the 2-position of a pyridine moiety in high yield (generally, greater than 50% and in most instances, greater than 70%). The advantage of the vinylation reaction is that the 2-vinyl group may be readily converted to a 2-carboxaldehyde group for further conversion to the 2-thiosemicarbazone using a high yield ozonolysis reaction conducted in a polar solvent, such as methanol. The preferred vinylation reaction is a Heck or Stille vinylation reaction performed utilizing a reagent selected from among the following: Bu3SnCH=CHR3, (OH)2B--CH=CHR3, ClZnCH=CHR3 and XMgCH=CHR3. The vinylation reaction takes place in the presence of triphenylphosphine (PPh3) and/or tetrakis(triphenylphosphine) palladium [Pd(PPh3)4 ] usually in a solvent such as toluene in the presence of heat. The advantages of the methylation reaction under Suzuki conditions over the two step methylation of the prior art include a greatly improved yield, reduction in the number of steps and therefore handling required and ease in scaling the synthesis up for commercial production. Alternatively, to introduce a vinyl group at the 2-position of 3-nitropyridine, one may advantageously react 2-methyl-3-nitropyridine with dimethylforamamidedimethylacetal (DMFDMA) to produce 2-dimethylamino vinyl-3-nitropyridine compound 3a, followed by oxidation with sodium periodate (NaIO4) to produce carboxaldehyde 4 in an unexpectedly high 84% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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